2-Formyl-3,4,5-trichlorothiophene

Description

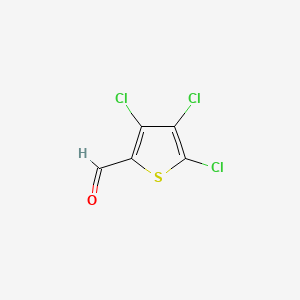

2-Formyl-3,4,5-trichlorothiophene is a substituted thiophene derivative featuring a formyl (-CHO) group at the 2-position and chlorine atoms at the 3-, 4-, and 5-positions of the aromatic ring. Thiophene, a sulfur-containing heterocycle, is widely utilized in pharmaceuticals, agrochemicals, and materials science due to its aromatic stability and functional versatility. The introduction of electron-withdrawing groups (EWGs) such as chlorine and the formyl moiety significantly alters the compound’s electronic properties, rendering it electron-deficient. This deactivation impacts its reactivity in electrophilic substitution reactions and influences its physical properties, including solubility and melting point.

Properties

CAS No. |

66729-79-1 |

|---|---|

Molecular Formula |

C5HCl3OS |

Molecular Weight |

215.5 g/mol |

IUPAC Name |

3,4,5-trichlorothiophene-2-carbaldehyde |

InChI |

InChI=1S/C5HCl3OS/c6-3-2(1-9)10-5(8)4(3)7/h1H |

InChI Key |

WHAANKKZROAKJB-UHFFFAOYSA-N |

SMILES |

C(=O)C1=C(C(=C(S1)Cl)Cl)Cl |

Canonical SMILES |

C(=O)C1=C(C(=C(S1)Cl)Cl)Cl |

Other CAS No. |

66729-79-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key analogs include:

- 2-Formylthiophene : Lacks chlorine substituents, resulting in higher electron density and greater reactivity toward electrophiles compared to the trichloro derivative.

- 3,4,5-Trichlorothiophene : Devoid of the formyl group, this compound exhibits reduced polarity and lower utility in condensation reactions (e.g., Schiff base formation).

- 2-Chloro-3,4,5-trichlorothiophene : Substitutes the formyl group with an additional chlorine, further deactivating the ring but enhancing stability toward oxidation.

Physical Properties

Hypothetical data based on electronic and steric effects:

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in Polar Solvents |

|---|---|---|---|

| 2-Formyl-3,4,5-trichlorothiophene | 219.5 | ~120–140 | Moderate (DMSO, DMF) |

| 2-Formylthiophene | 112.1 | ~30–50 | High (THF, acetone) |

| 3,4,5-Trichlorothiophene | 183.9 | ~80–100 | Low (chloroform, ether) |

The trichloro-formyl derivative’s higher molecular weight and polarity compared to 2-formylthiophene suggest elevated melting points and reduced solubility in non-polar solvents.

Reactivity

- Electrophilic Substitution : The combined electron-withdrawing effects of Cl and CHO groups make this compound less reactive than 2-formylthiophene. For instance, nitration or sulfonation would require harsher conditions.

- Nucleophilic Attack: The formyl group enables condensation reactions (e.g., with amines to form imines), a property absent in non-carbonyl analogs like 3,4,5-trichlorothiophene.

Notes on Provided Evidence

The evidence provided (Evidences 2 and 3) lists thiophene derivatives such as (S)-N-propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine () and 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (). These compounds feature thiophene rings coupled with complex amine or alcohol substituents rather than halogen-carbonyl systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.